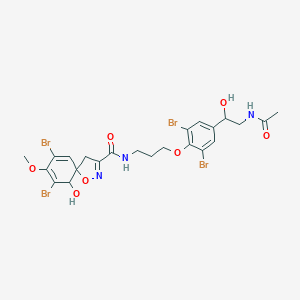

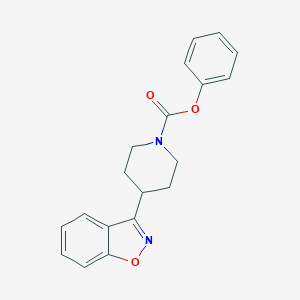

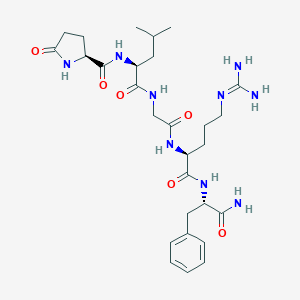

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as piperidine derivatives and benzoxazolyl functionalities are discussed. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and assayed for their biological activities . Similarly, a series of 1,3,4-oxadiazole bearing compounds with a piperidine moiety were synthesized through a series of steps starting from ethyl isonipecotate . These syntheses often involve multi-step reactions, purification techniques such as column chromatography, and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques. For example, the structures of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of related compounds, such as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives, were examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the presence of other functional groups. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst led to the formation of unexpected spiroproducts . The introduction of different functional groups can lead to a variety of chemical behaviors and interactions, which are important for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can affect their biological activities. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in acetylcholinesterase inhibitors resulted in enhanced activity . The physical properties such as melting points can also be correlated with the packing efficiency of the crystal structures .

Orientations Futures

The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .

Propriétés

IUPAC Name |

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNBVDYWKRIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517446 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

CAS RN |

84163-21-3 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)